molecular formula C5H6Cl3N3 B2993573 (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride CAS No. 2174007-93-1

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride

Cat. No.: B2993573
CAS No.: 2174007-93-1
M. Wt: 214.47
InChI Key: PNDKRBNAAIFNHZ-UHFFFAOYSA-N
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Description

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride is a chlorinated pyridazine derivative with the molecular formula C₅H₅Cl₂N₃·HCl and a molecular weight of 254.13 g/mol (hydrochloride form) . Its structure features a pyridazine ring substituted with chlorine atoms at positions 3 and 6, along with a methanamine group at position 4, which is protonated as a hydrochloride salt. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its reactive amine group and electron-deficient aromatic system .

Properties

IUPAC Name

(3,6-dichloropyridazin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3.ClH/c6-4-1-3(2-8)5(7)10-9-4;/h1H,2,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDKRBNAAIFNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridazine derivatives followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Chlorinated Pyridazine Derivatives

Chlorinated pyridazines share structural similarities but differ in substituent positions and functional groups, influencing their reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Notable Properties
(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride C₅H₅Cl₂N₃·HCl 254.13 Dichloro-substituted pyridazine, amine group Pharmaceutical intermediates High reactivity due to electron-withdrawing Cl groups
3-Chloro-6-(chloromethyl)pyridazine hydrochloride C₅H₅Cl₂N₂·HCl 203.47 (free base) Chloromethyl substituent at position 6 Agrochemical synthesis Enhanced electrophilicity for nucleophilic substitution
6-Chloropyridazine-3,4-diamine C₄H₅ClN₄ 144.56 Diamine substituents at positions 3 and 4 Ligand in coordination chemistry Chelating ability for metal ions

Key Differences :

  • The dichloro substitution in the target compound enhances electrophilicity compared to mono-chloro derivatives, making it more reactive in cross-coupling reactions .
  • Diamine derivatives (e.g., 6-Chloropyridazine-3,4-diamine) exhibit chelating properties absent in the methanamine-substituted compound .

Heterocyclic Methanamine Hydrochlorides

Compounds with methanamine groups attached to diverse heterocycles show varying biological and chemical profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Notable Properties
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride C₁₀H₁₀Cl₂N₂S·HCl 279.58 Thiazole ring with 4-chlorophenyl group Antimicrobial agent development Improved metabolic stability due to thiazole
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride C₆H₁₁ClN₄ 174.63 Triazole ring with cyclopropyl group Antifungal drug synthesis Hydrogen-bonding capacity from triazole
(3-Methoxypyridin-4-yl)methanamine dihydrochloride C₇H₁₁Cl₂N₂O 225.08 Pyridine ring with methoxy substituent CNS drug research Increased lipophilicity from methoxy group

Key Differences :

  • Thiazole derivatives (e.g., ) exhibit enhanced metabolic stability compared to pyridazines, making them preferable in antimicrobial applications .
  • Triazole-containing compounds (e.g., ) leverage hydrogen-bonding interactions for improved target binding in antifungal agents .

Aromatic Methanamine Hydrochlorides

Substituted aromatic systems influence solubility and binding affinity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Notable Properties
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride C₁₄H₁₆ClN 233.74 Biphenyl system with methyl group Kinase inhibitor synthesis Hydrophobicity enhances membrane permeability
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride C₉H₁₀Cl₂NO₂ 242.09 Benzodioxin ring system Antidepressant intermediates Electron-rich ring for π-π stacking interactions

Key Differences :

  • Biphenyl derivatives (e.g., ) offer greater hydrophobicity, aiding blood-brain barrier penetration in CNS drugs .
  • Benzodioxin systems (e.g., ) provide electron-rich aromatic surfaces for target binding in neurological therapies .

Biological Activity

(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical applications. Its unique structure allows for interaction with various biological targets, making it a valuable compound for studying enzyme activity and developing therapeutic agents.

The compound has the molecular formula C5H6Cl2N3·HCl and a CAS number of 2174007-93-1. It is synthesized through chlorination of pyridazine derivatives followed by amination, typically using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. Its mechanism includes:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme's function. This is particularly noted in studies involving PRMT5, where it disrupts the interaction between PRMT5 and its substrate adaptor proteins, leading to decreased methylation of substrates .
  • Signal Transduction Pathways : The compound may influence various metabolic pathways, which are critical in cancer cell proliferation and survival.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Inhibitory Effects on PRMT5 : Research demonstrated that this compound acts as a competitive inhibitor of the PRMT5-PBM interaction, showing an IC50 value of approximately 12 μM . This suggests potential applications in targeting cancers with MTAP deletions.
  • Cell Proliferation Studies : In vitro assays indicated that treatment with this compound leads to reduced growth rates in cancer cell lines dependent on PRMT5 for survival. This highlights its potential as a therapeutic agent in oncology .
  • Structure-Activity Relationship (SAR) : Modifications to the pyridazine ring and substituents were explored to enhance potency and solubility. For instance, variations in the aryl ring structure showed a balance between potency and solubility, suggesting that careful structural modifications could yield more effective derivatives .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructureBiological Activity
(3,5-Dichloropyridazin-4-yl)methanamine hydrochlorideStructureModerate inhibition of PRMT5
(3,6-Dichloropyridine-4-yl)methanamine hydrochlorideStructureLower reactivity in nucleophilic substitution
(3,6-Dichloropyrimidin-4-yl)methanamine hydrochlorideStructureSimilar activity profile with different selectivity

Case Studies

  • PRMT5 Inhibition : A study focused on developing inhibitors for PRMT5 identified this compound as a lead compound due to its ability to form covalent bonds with cysteine residues in PRMT5, leading to effective inhibition of substrate methylation .
  • Cancer Cell Line Testing : In experiments with MTAP-deleted cancer cell lines, treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. This suggests its potential as a targeted therapy for specific cancer types .

Q & A

Q. What are the key considerations for synthesizing (3,6-Dichloropyridazin-4-yl)methanamine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of pyridazine precursors. Key steps include:
  • Precursor selection : Start with 3,6-dichloropyridazine derivatives, ensuring halogen reactivity for substitution at position 4 .
  • Amine introduction : Use ammonia or protected amines under controlled pH (e.g., aqueous HCl) to avoid over-alkylation .
  • Purification : Employ recrystallization in ethanol/water mixtures to isolate the hydrochloride salt, with purity verified via HPLC (>95%) .
  • Safety : Handle in fume hoods with PPE (gloves, goggles) due to respiratory and dermal irritation risks .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Confirm the presence of the methanamine group (δ 3.2–3.5 ppm for CH2NH2) and pyridazine aromatic protons (δ 8.1–8.3 ppm) .
  • HPLC-MS : Detect impurities (e.g., unreacted precursors) using a C18 column with acetonitrile/water mobile phase .
  • Elemental analysis : Validate stoichiometry (e.g., Cl content via combustion analysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during nucleophilic substitution?

  • Methodological Answer : Yield optimization requires addressing competing side reactions:
  • Temperature control : Maintain 60–70°C to balance reaction rate and byproduct formation (e.g., dimerization) .
  • Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance amine accessibility in biphasic systems .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of pyridazine intermediates .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to terminate at peak conversion .

Q. What strategies resolve contradictions in bioactivity data for pyridazine derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical factors:
  • Impurity profiling : Use LC-MS to identify trace byproducts (e.g., dechlorinated analogs) that may interfere with assays .
  • Stereochemical analysis : Employ chiral HPLC or X-ray crystallography to rule out enantiomer-specific activity differences .
  • Dose-response validation : Repeat assays with rigorously purified batches to confirm dose-dependent effects .

Q. How can this compound be utilized in click chemistry for bioconjugation?

  • Methodological Answer : The amine group enables conjugation via tetrazine ligation or NHS ester coupling:
  • Tetrazine linkers : React with trans-cyclooctene (TCO)-modified biomolecules for bioorthogonal labeling; optimize pH to 7.4 for stability .
  • NHS ester activation : Convert the amine to an activated ester (e.g., using EDC/NHS) for covalent attachment to carboxylated surfaces or proteins .
  • Kinetic studies : Monitor reaction efficiency via fluorescence quenching or MALDI-TOF .

Safety and Handling

Q. What safety protocols are essential when handling this compound in aqueous environments?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during dissolution .
  • Spill management : Neutralize acidic spills with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers at −20°C to prevent hygroscopic degradation .

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